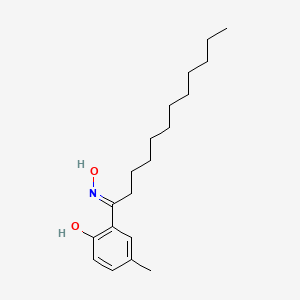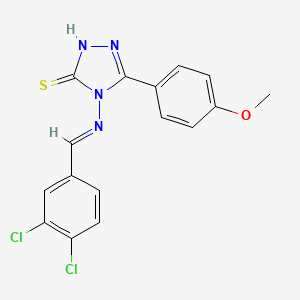
2-(Butylsulfanyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfanyl)-1,3-benzoxazole est un composé organique appartenant à la famille des benzoxazoles. Les benzoxazoles sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle oxazole. La présence d'un groupe butylsulfanyl en position 2 du cycle benzoxazole confère à ce composé des propriétés chimiques uniques, ce qui le rend intéressant dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de 2-(Butylsulfanyl)-1,3-benzoxazole implique généralement la réaction de la 2-aminophénol avec le butylthiol en présence d'un catalyseur approprié. La réaction se déroule par la formation d'un intermédiaire, qui subit une cyclisation pour former le dérivé benzoxazole souhaité. Les conditions réactionnelles incluent souvent des températures élevées et l'utilisation de solvants tels que l'éthanol ou l'acétonitrile.
Méthodes de production industrielle : La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : 2-(Butylsulfanyl)-1,3-benzoxazole subit diverses réactions chimiques, notamment :
Oxydation : Le groupe butylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour éliminer le groupe butylsulfanyl, ce qui donne le benzoxazole parent.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés en conditions acides ou basiques.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Benzoxazole.
Substitution : Divers dérivés benzoxazole substitués.
4. Applications de la recherche scientifique
This compound a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigué pour son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris ses activités anti-inflammatoires et anticancéreuses potentielles.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les colorants.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, son activité antimicrobienne peut résulter de l'inhibition d'enzymes bactériennes clés, perturbant les voies métaboliques essentielles. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Composés similaires :
- 2-(Methylsulfanyl)-1,3-benzoxazole
- 2-(Ethylsulfanyl)-1,3-benzoxazole
- 2-(Propylsulfanyl)-1,3-benzoxazole
Comparaison : this compound est unique en raison de la présence du groupe butylsulfanyl, qui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues méthyle, éthyle et propyle. Ces différences peuvent influencer la réactivité, la solubilité et l'activité biologique du composé, le rendant adapté à des applications spécifiques où d'autres analogues peuvent ne pas être aussi efficaces.
Applications De Recherche Scientifique
2-(Butylsulfanyl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Butylsulfanyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- 2-(Methylsulfanyl)-1,3-benzoxazole
- 2-(Ethylsulfanyl)-1,3-benzoxazole
- 2-(Propylsulfanyl)-1,3-benzoxazole
Comparison: 2-(Butylsulfanyl)-1,3-benzoxazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other analogs may not be as effective.
Propriétés
Numéro CAS |
22821-07-4 |
|---|---|
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
2-butylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 |
Clé InChI |
GRCMYEUFSROLNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)


![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)


![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
